6-Chloropyridine-2,5-diol 6-Chloropyridine-2,5-diol
Brand Name: Vulcanchem
CAS No.:
VCID: VC1947641
InChI: InChI=1S/C5H4ClNO2/c6-5-3(8)1-2-4(9)7-5/h1-2,8H,(H,7,9)
SMILES:
Molecular Formula: C5H4ClNO2
Molecular Weight: 145.54 g/mol

6-Chloropyridine-2,5-diol

CAS No.:

Cat. No.: VC1947641

Molecular Formula: C5H4ClNO2

Molecular Weight: 145.54 g/mol

* For research use only. Not for human or veterinary use.

6-Chloropyridine-2,5-diol -

Specification

Molecular Formula C5H4ClNO2
Molecular Weight 145.54 g/mol
IUPAC Name 6-chloro-5-hydroxy-1H-pyridin-2-one
Standard InChI InChI=1S/C5H4ClNO2/c6-5-3(8)1-2-4(9)7-5/h1-2,8H,(H,7,9)
Standard InChI Key OBYLKZGUWIKONV-UHFFFAOYSA-N
Canonical SMILES C1=CC(=O)NC(=C1O)Cl

Introduction

Chemical Structure and Properties

6-Chloropyridine-2,5-diol would be a halogenated derivative of pyridine with a chlorine atom at the sixth position and hydroxyl groups at the second and fifth positions on the pyridine ring. Based on the properties of related compounds, it would likely have a molecular formula of C5H4ClNO2 and a molecular weight of approximately 145.5 g/mol.

The search results provide information about 4-Chloropyridine-2,5-diol, which has hydroxyl groups at the same positions (2 and 5) but with the chlorine atom at position 4 instead of position 6. Another related compound is 6-Chloropyridine-2,4-diol, which has the chlorine atom at position 6 (like our target compound) but with hydroxyl groups at positions 2 and 4 rather than 2 and 5 .

The following table compares the structures of these related compounds:

CompoundMolecular FormulaMolecular WeightSubstitution Pattern
6-Chloropyridine-2,5-diolC5H4ClNO2~145.5 g/molCl at 6, OH at 2,5
4-Chloropyridine-2,5-diolC5H4ClNO2~145.5 g/molCl at 4, OH at 2,5
6-Chloropyridine-2,4-diolC5H4ClNO2145.54 g/molCl at 6, OH at 2,4

Like other hydroxylated pyridines, 6-Chloropyridine-2,5-diol would likely exhibit tautomerism, with the hydroxyl group at position 2 potentially existing in a pyridone form. This tautomerism would affect its chemical behavior and reactivity. The 6-Chloropyridine-2,4-diol is also known as 6-chloro-4-hydroxy-1H-pyridin-2-one due to this tautomeric behavior .

SubstrateProductConversion %
4-Chloropyridin-2-amine6-amino-4-chloro-pyridin-3-ol96%
3-Chloropyridin-2-amine6-amino-5-chloro-pyridin-3-ol88%

These biocatalytic approaches demonstrate the potential for regioselective functionalization of chlorinated pyridines, which might be applicable to the synthesis or functionalization of 6-Chloropyridine-2,5-diol or its precursors . The high conversion percentages (88-96%) suggest that such approaches could be efficient for introducing hydroxyl groups at specific positions.

Another synthetic approach mentioned is the hydrolysis of nitriles to carboxylic acids, as demonstrated for 5-Chloropyridine-2-carboxylic acid . While this doesn't directly apply to diols, it illustrates the diverse synthetic methods available for functionalized chloropyridines and could potentially be adapted as part of a synthetic route to 6-Chloropyridine-2,5-diol.

Chemical Reactions and Reactivity

Based on the reactivity of related compounds, particularly 4-Chloropyridine-2,5-diol, we can infer that 6-Chloropyridine-2,5-diol would likely undergo several types of reactions:

Oxidation and Reduction Reactions

The hydroxyl groups in 6-Chloropyridine-2,5-diol would likely be susceptible to oxidation, potentially forming quinone derivatives, as observed with 4-Chloropyridine-2,5-diol. Common oxidizing agents for such transformations include potassium permanganate and chromium trioxide.

Similarly, the compound could potentially be reduced to form dihydropyridine derivatives, with reducing agents such as sodium borohydride and lithium aluminum hydride being commonly used for similar transformations.

Nucleophilic Substitution Reactions

The chlorine atom at position 6 would likely be susceptible to nucleophilic substitution reactions with various nucleophiles such as amines or thiols. For related chloropyridines, such substitution reactions often employ reagents like sodium methoxide or potassium thiolate under basic conditions.

Dimerization and Other Transformations

The search results indicate that certain hydroxylated pyridines, such as pyridine-2,6-diol, can undergo hydroxylation followed by dimerization to form colored compounds . For instance, pyridine-2,6-diol was observed to form a blue pigment, likely through hydroxylation at position 3 followed by dimerization of the resulting pyridine-2,3,6-triol . If 6-Chloropyridine-2,5-diol behaves similarly, it might display interesting dimerization chemistry under appropriate conditions.

The following table summarizes potential reactions of 6-Chloropyridine-2,5-diol, based on the behavior of related compounds:

Reaction TypeReagentsPotential Products
OxidationPotassium permanganate, Chromium trioxideQuinone derivatives
ReductionSodium borohydride, Lithium aluminum hydrideDihydropyridine derivatives
Nucleophilic SubstitutionSodium methoxide, Potassium thiolate6-substituted pyridine-2,5-diols
DimerizationPotential spontaneous reaction under certain conditionsDimeric structures, possibly colored

Comparison with Similar Compounds

To better understand the potential properties of 6-Chloropyridine-2,5-diol, it's useful to compare it with related compounds mentioned in the search results:

CompoundKey FeaturesNotable Properties or Reactions
4-Chloropyridine-2,5-diolCl at 4, OH at 2,5Oxidation to quinones, reduction to dihydropyridines, potential biological activity
6-Chloropyridine-2,4-diolCl at 6, OH at 2,4Also known as 6-chloro-4-hydroxy-1H-pyridin-2-one due to tautomerism
2-ChloropyridineCl at 2Basic chlorinated pyridine with various hazard classifications
3-Chloropyridin-2-amineCl at 3, NH2 at 2Bioconversion to 6-amino-5-chloro-pyridin-3-ol (88% conversion)
4-Chloropyridin-2-amineCl at 4, NH2 at 2Bioconversion to 6-amino-4-chloro-pyridin-3-ol (96% conversion)

The position of the chlorine atom in chlorinated pyridines significantly affects their chemical reactivity and potential biological activity. For example, 2-Chloropyridine is more reactive toward nucleophilic substitution than 3-Chloropyridine due to the activating effect of the nitrogen atom . By analogy, 6-Chloropyridine-2,5-diol might exhibit different reactivity compared to 4-Chloropyridine-2,5-diol due to the different position of the chlorine atom.

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